molecular formula C13H18ClNO2 B586837 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride CAS No. 19395-40-5

2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride

Cat. No. B586837
CAS RN: 19395-40-5
M. Wt: 255.742
InChI Key: SCUMDQFFZZGUQY-UHFFFAOYSA-N
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Description

“2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride” is a 4-aryl piperidine that is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C13H18ClNO2 and a molecular weight of 255.74 .


Synthesis Analysis

The synthesis of “this compound” involves several steps . First, 2-phenyl-2-piperidine-2yl-acetate-amide is treated with a base to form a threo-form enriched racemic mixture. The racemic mixture is then reacted with (+)-O,O-dibenzoyl-D-tartaric acid in a suitable solvent. The formed d-threo-[R (R*, R*)]-2-phenyl-2-piperidine-2y1-acetate amide-dibenzoyl-D-tartrate is separated from the mixture and, if necessary, purified through crystallization. This compound is then treated with alkali, and the d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetate amide is isolated. The amide is hydrolyzed with a suitable acid to obtain d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetic acid. This acid is then transformed into the corresponding d-threo-[R (R*,R*)]-2-phenyl-2-piperidine-2y1-acetic-chloride, and the desired d-threo-methylphenidate-hydrochloride is prepared through esterification with methanol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered piperidine ring attached to a phenyl group and an acetic acid group . The SMILES string representation of the molecule is O=C(CC1=C(C2CCNCC2)C=CC=C1)O.Cl .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include base treatment, reaction with dibenzoyl-D-tartaric acid, alkali treatment, hydrolysis, and esterification . These reactions lead to the formation of various intermediates, including a threo-form enriched racemic mixture, a dibenzoyl-D-tartrate compound, an acetate amide, an acetic acid, and an acetic chloride .


Physical And Chemical Properties Analysis

“this compound” is a powder and chunk form substance with a quality level of 100 and an assay of ≥95% . It is a linker type reagent with a functional group of carboxylic acid. It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Researchers have explored the potential of piperidine derivatives in the field of antibacterial applications. Notably, compounds with a piperidine moiety have been synthesized using microwave irradiation techniques, enhancing efficiency in the process. These compounds, which include 2-phenyl-2-(piperidin-2-yl)acetic acid hydrochloride, have demonstrated notable antibacterial properties, marking their significance in medical research and applications (Merugu, Ramesh & Sreenivasulu, 2010).

Cancer Treatment and Aurora Kinase Inhibition

In the realm of cancer treatment, piperidine derivatives have been highlighted for their potential in inhibiting Aurora A kinase, a protein known to play a crucial role in the progression of cancer. The structural properties of these compounds, including the piperidine group, make them a subject of interest for developing novel cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Analgesic Effects and Derivatives of Phencyclidine

Piperidine derivatives have also been studied for their analgesic effects. One study synthesized derivatives of phencyclidine, a compound known for its analgesic properties, using piperidine as a starting material. This research indicates the potential of piperidine derivatives in developing new analgesics for pain management (Ahmadi & Mahmoudi, 2005).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUMDQFFZZGUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19395-40-5
Record name 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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